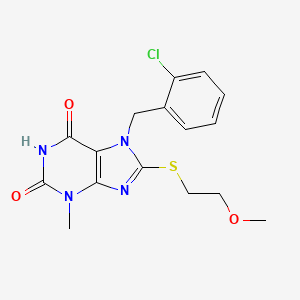

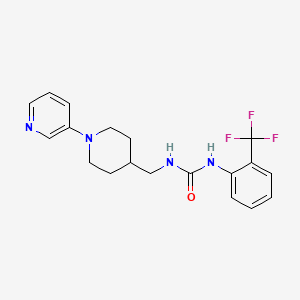

![molecular formula C11H11N7 B2580573 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1171940-30-9](/img/structure/B2580573.png)

3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of a significant class of heterocycles that exhibit broad biological activities .

Synthesis Analysis

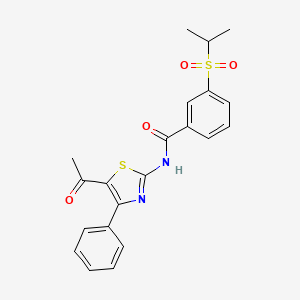

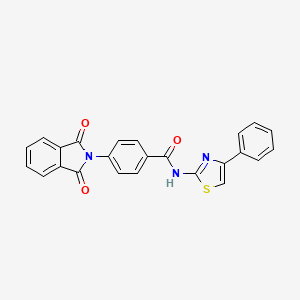

The synthesis of triazole compounds has attracted much attention due to their importance in various fields . A series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., which involved the synthesis of triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

The molecular structure of “3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline” can be represented by the linear formula C9H10N4 . The compound has a molecular weight of 174.21 .Chemical Reactions Analysis

The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.21 . It is a solid at room temperature . The melting point of a related compound, 4- (1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride, is 173-182 °C .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing a triazole structure exhibit broad biological activities, including antimicrobial properties . They can be used in the development of new drugs to combat bacterial and fungal infections .

Analgesic and Anti-inflammatory Properties

1,2,4-Triazole derivatives have been found to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Anticonvulsant Activity

Triazole compounds have been associated with anticonvulsant activity . They could be used in the development of new treatments for conditions like epilepsy.

Antineoplastic and Anticancer Activity

1,2,4-Triazoles have shown potential in the treatment of cancer . They exhibit antineoplastic and anticancer activities, making them valuable in the development of new cancer therapies.

Antiviral Activity

Some 1,2,4-triazole derivatives, such as Ribavirin, have been used as antiviral medications . They could be used in the treatment of various viral diseases, including respiratory syncytial virus infection, hepatitis C, and even COVID-19 .

Agrochemical Applications

1,2,4-Triazoles also have important applications as agrochemicals . They can be used in the development of new pesticides and herbicides.

Material Chemistry

The unique structure of 1,2,4-triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes them promising ligands for coordination chemistry with multiple coordination modes possible .

Drug Discovery

The 1,2,4-triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . This highlights the importance of the 1,2,4-triazole scaffold in drug discovery .

Mécanisme D'action

Compounds containing a triazole ring have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing these broad-spectrum biological activities .

Safety and Hazards

Orientations Futures

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of new synthetic methods and the exploration of its biological activities are potential future directions . The compound’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, indicating its potential for further pharmaceutical applications .

Propriétés

IUPAC Name |

3-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7/c12-9-3-1-2-8(4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDMHZRQIUVJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

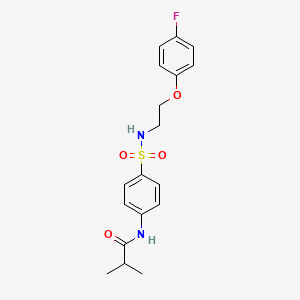

![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)

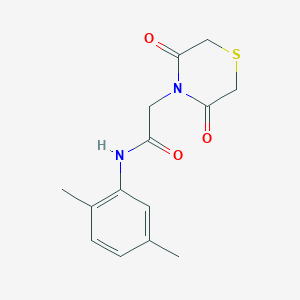

![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)

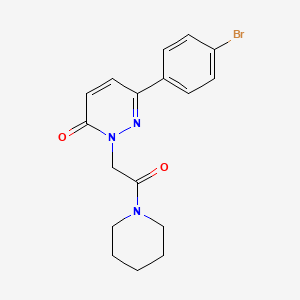

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)